

Methyl cyclopentanone-2-carboxylate CAS number 10472-24-9

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Compound of Interest

Compound Name:	Methyl 2-oxocyclopentanecarboxylate
Cat. No.:	B041794

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An In-depth Technical Guide to **Methyl 2-Oxocyclopentanecarboxylate** (CAS 10472-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxocyclopentanecarboxylate, identified by the CAS number 10472-24-9, is a bifunctional organic compound of significant interest in advanced organic and medicinal chemistry.^[1] Structurally, it features a reactive ketone and an ester group on a five-membered ring, a combination that makes it a highly versatile synthetic intermediate.^[1] As a β -keto ester, it exists in equilibrium with its tautomeric enol form, which further diversifies its reactivity.^[1] This compound serves as a critical building block in the synthesis of complex molecular architectures, including prostaglandins, prostanoids, and various spirocyclic and fused-ring systems that are privileged scaffolds in drug discovery.^[1] Its applications extend to the pharmaceutical, agrochemical, and fragrance industries.^{[2][3]}

Chemical and Physical Properties

The physical and chemical properties of **Methyl 2-oxocyclopentanecarboxylate** are summarized below. This data is essential for its handling, storage, and use in experimental setups.

Property	Value	Reference
IUPAC Name	methyl 2-oxocyclopentane-1-carboxylate	[1] [4]
Synonyms	Methyl cyclopentanone-2-carboxylate, 2-Methoxycarbonylcyclopentanone, 2- Carbomethoxycyclopentanone	[4] [5]
CAS Number	10472-24-9	[1] [4]
Molecular Formula	C ₇ H ₁₀ O ₃	[4] [5]
Molecular Weight	142.15 g/mol	[1] [4]
Appearance	Clear colorless to slight yellow liquid	[5] [6]
Boiling Point	105 °C at 19 mmHg (lit.); 209.72 °C at 760 mm Hg (est.)	[5] [6]
Melting Point	-12 °C (est.); 123-125 °C	[2] [5]
Density	1.145 g/mL at 25 °C (lit.)	[5]
Refractive Index (n ₂₀ /D)	1.456 (lit.)	[5]
Flash Point	>230 °F (>110 °C); 79 °C (174.2 °F) - closed cup	[5]
Solubility	Soluble in alcohol, chloroform, ethyl acetate. Sparingly soluble in water.	[2] [5] [6]
pKa	12.00 ± 0.20 (Predicted)	[5]
logP (o/w)	0.5 (est.); -0.179 (est.)	[4] [6]
InChI Key	PZBBESSUKAHBHD-UHFFFAOYSA-N	[1] [4]
SMILES	COC(=O)C1CCCC1=O	[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectrum Type	Data (Solvent: CDCl_3)	Reference
^1H NMR	Keto-enol mixture (95:5); δ = 10.34 (s, enol H), 3.75 (s), 3.74 (s, 3H), 3.18 (t, J = 9.0 Hz, 1H), 2.40–2.22 (m, 4H), 2.22–2.03 (m, 1H), 2.02 -1.77 (m, 1H)	[7][8]
^{13}C NMR	δ = 212.1, 169.6, 54.3, 52.1, 37.7, 27.1, 20.6	[7][8]

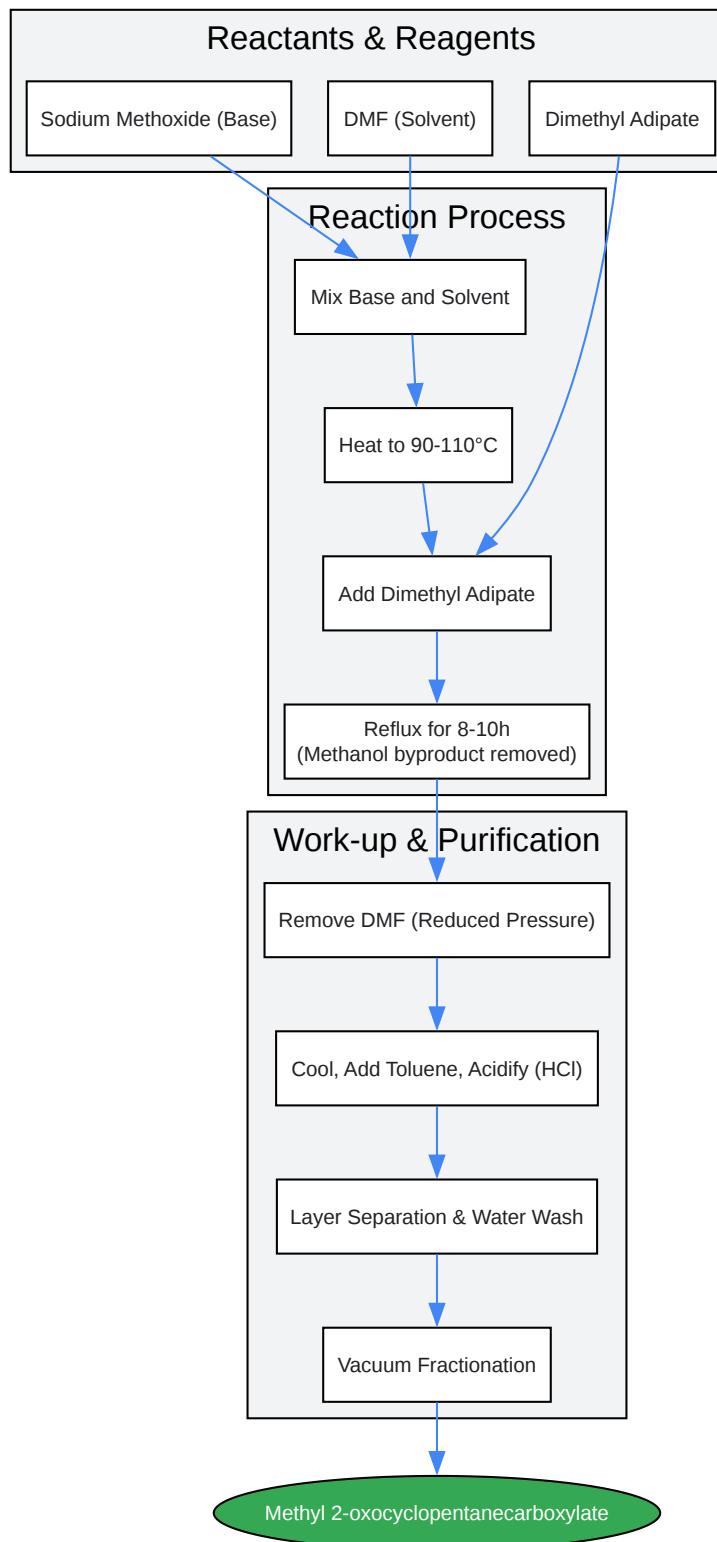
Synthesis and Production

The primary industrial method for synthesizing **Methyl 2-oxocyclopentanecarboxylate** is the Dieckmann condensation, an intramolecular cyclization of a diester.[1]

Dieckmann Condensation of Dimethyl Adipate

This robust method involves the intramolecular condensation of dimethyl adipate using a strong base, such as sodium methoxide, to yield the cyclic β -keto ester.[1] The reaction is typically performed in a solvent like toluene or dimethylformamide (DMF).[1][9]

Dieckmann Condensation Workflow

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Caption: Industrial synthesis via Dieckmann Condensation.

Alternative Synthesis from Cyclopentanone

An alternative laboratory-scale synthesis involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a strong base like potassium tert-butoxide or in situ activated sodium hydride in DMSO.[\[2\]](#)[\[7\]](#)

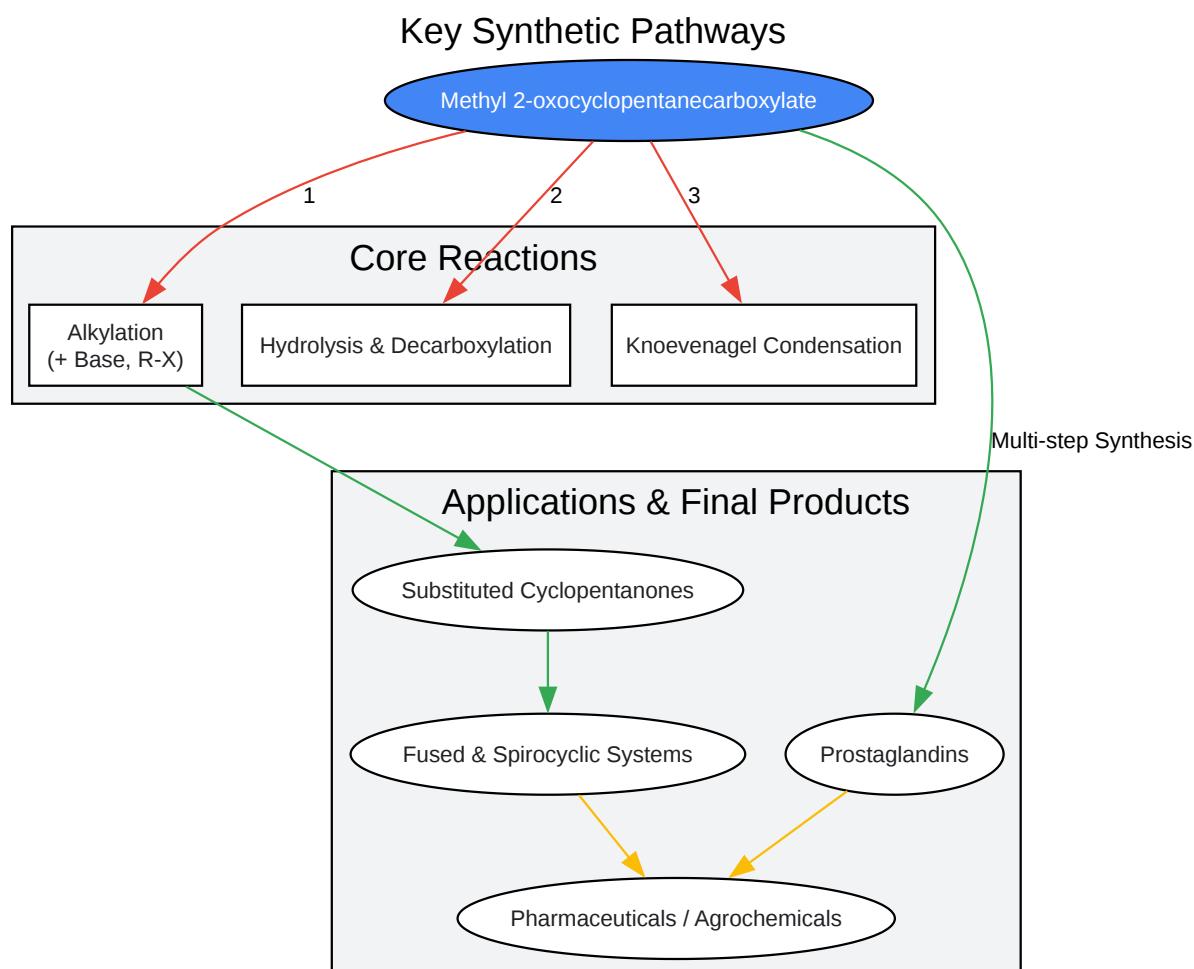
Key Reactions and Applications

The presence of both a ketone and a β -keto ester allows for a wide range of chemical transformations, making it a valuable precursor in various synthetic pathways.[\[1\]](#)

- **Alkylation:** The acidic α -proton can be removed by a base, and the resulting enolate can be alkylated, typically with methyl or primary alkyl halides. This is a key step for introducing substituents onto the cyclopentanone ring.[\[1\]](#)
- **Decarboxylation:** As a β -keto ester, the compound can undergo hydrolysis and subsequent decarboxylation under specific conditions to yield cyclopentanone or its substituted derivatives.[\[1\]](#)
- **Condensation Reactions:** The reactive ketone can participate in various condensation reactions, such as the Knoevenagel condensation.[\[1\]](#)
- **Michael Addition:** The enolate can act as a nucleophile in Michael addition reactions.[\[1\]](#)

Its primary applications are in the synthesis of biologically active molecules and complex scaffolds:

- **Prostaglandins:** It is a key starting material for the synthesis of prostaglandins and other prostanoids, which are lipids with diverse physiological roles.[\[1\]](#)
- **Drug Discovery:** It is widely used to prepare spirocyclic and fused-ring systems, which are important structures for targeting enzymes and G-protein-coupled receptors.[\[1\]](#)
- **Pharmaceuticals and Agrochemicals:** It serves as a building block for various antiviral, anticancer, and antitumor compounds, as well as agrochemicals.[\[2\]](#)[\[10\]](#)
- **Fragrances:** Due to its fruity aroma, it is also used in the fragrance and cosmetics industry.[\[3\]](#)
[\[9\]](#)



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Caption: Synthetic utility of the title compound.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Adipate

This protocol is adapted from an industrial patented method.[\[9\]](#)

- Preparation: To a suitable reaction kettle, add 1000-1100 kg of dimethylformamide (DMF) and 120-140 kg of sodium methoxide.
- Mixing: Stir the mixture for 20-40 minutes until fully homogeneous.
- Heating: Raise the temperature of the reactor to 90-110°C.
- Reaction: Slowly add 300-500 kg of dimethyl adipate dropwise. Maintain the temperature and allow the reaction to reflux for 8-10 hours. The byproduct, methanol, is collected via condensation.[9]
- Work-up: After the reaction is complete, remove the DMF solvent under reduced pressure.
- Acidification: Cool the reactor to 40-60°C and add 800-1200 kg of toluene with strong stirring. After dispersion, add 200-400 kg of 30% hydrochloric acid and 80-120 kg of water to perform an acidification reaction.[9]
- Extraction & Washing: Allow the layers to separate. Collect the organic phase and wash it twice with 180-200 kg of water.
- Purification: Separate the organic phase and transfer it to a distillation kettle. First, reclaim the toluene under reduced pressure, then perform vacuum fractionation to obtain the final product. The yield is reported to be up to 99%. [9]

Protocol 2: Carboxymethylation of Cyclopentanone

This protocol is based on a high-yielding laboratory method.[7][8]

- Preparation: In a reaction vessel under an inert atmosphere, prepare a solution of cyclopentanone (e.g., 6.73 g, 80.0 mmol) in a suitable solvent.
- Base Addition: Add a strong base (e.g., in situ activated sodium hydride in DMSO).
- Reaction: Introduce dimethyl carbonate as the carboxylating agent.
- Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction mixture carefully.

- Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by distillation. A yield of 83% (9.48 g) has been reported for this method.[7][8]

Safety and Handling

- Hazard Classification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also listed as a combustible liquid (H227).[4]
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][11] Avoid contact with skin and eyes and do not breathe mists or vapors.[11]
- Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. [5][11] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]
- Incompatibilities: Avoid strong oxidizing agents and strong bases.[11]
- Stability: The compound is stable under normal storage conditions.[11]

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